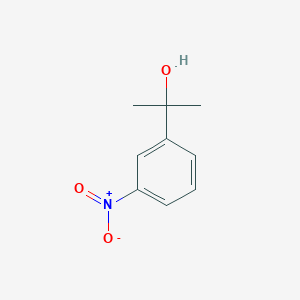

2-(3-Nitrophenyl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3-Nitrophenyl)propan-2-ol” is likely a nitro compound, which means it contains a nitro group (-NO2) attached to a phenyl group (a variant of benzene). The “propan-2-ol” part of the name suggests it’s a type of alcohol with the alcohol group (-OH) on the second carbon of a three-carbon chain .

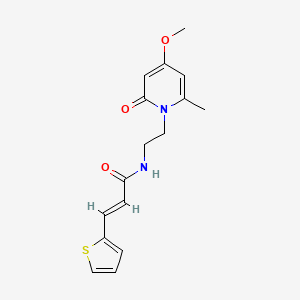

Molecular Structure Analysis

The molecular structure of “2-(3-Nitrophenyl)propan-2-ol” would consist of a three-carbon chain with an alcohol group (-OH) attached to the second carbon. One of the hydrogens on the phenyl ring (a six-carbon ring consistent with benzene) would be replaced by a nitro group (-NO2) .Chemical Reactions Analysis

As a nitro compound, “2-(3-Nitrophenyl)propan-2-ol” could undergo various reactions. The nitro group is electron-withdrawing, which means it can stabilize positive charge in the molecule and facilitate reactions like electrophilic aromatic substitution . The alcohol group could also participate in reactions like esterification .Physical And Chemical Properties Analysis

Based on its structure, “2-(3-Nitrophenyl)propan-2-ol” would likely be a solid at room temperature. The presence of the polar nitro and alcohol groups would make it somewhat polar, so it should be soluble in polar solvents like water .Scientific Research Applications

Biodiesel Production

2-(3-Nitrophenyl)propan-2-ol, as propan-2-ol, is utilized in biodiesel production. Modi et al. (2006) demonstrated its use as an acyl acceptor in the lipase-catalyzed preparation of biodiesel from various vegetable oils. They achieved high conversion rates, highlighting the potential of propan-2-ol in renewable energy applications (Modi et al., 2006).

Catalytic Processes

Propan-2-ol's role in catalysis has been studied, with research showing its effectiveness in promoting decomposition reactions. Zawadzki et al. (2001) investigated the interactions between propan-2-ol and carbon-supported metal catalysts, demonstrating its ability to facilitate the decomposition of propan-2-ol through dehydrogenation (Zawadzki et al., 2001).

Synthesis and Structural Studies

In the field of synthesis, 2-(3-Nitrophenyl)propan-2-ol derivatives have been used to resolve chiral compounds and determine their absolute configurations. Drewes et al. (1992) used a derivative of this compound in the synthesis of 3-hydroxy-2-methylene-3-phenylpropanoic acid, contributing to advances in stereoselective synthesis (Drewes et al., 1992).

Photolabile Protecting Groups

The compound has applications in peptide synthesis as a photolabile protecting group. Chen et al. (2022) modified 2-(o-nitrophenyl) propan-1-ol to create derivatives for use in solid-phase peptide synthesis, highlighting its potential in biochemical applications (Chen et al., 2022).

Solvent Effects in Chemical Reactions

The effects of propan-2-ol as a solvent on chemical reactions have been extensively studied. Harifi‐Mood et al. (2011) explored its impact on the reaction kinetics of 2-bromo-5-nitro thiophene with piperidine, providing insights into the influence of solvent polarity on reaction rates (Harifi‐Mood et al., 2011).

Corrosion Inhibition

In the field of materials science, derivatives of 2-(3-Nitrophenyl)propan-2-ol have been studied as corrosion inhibitors. Nam et al. (2016) investigated yttrium 3-(4-nitrophenyl)-2-propenoate as a corrosion inhibitor for copper alloy, demonstrating the protective properties of these compounds (Nam et al., 2016).

Photophysical Properties

Kumari et al. (2017) studied the effect of solvent polarity on the photophysical properties of chalcone derivatives containing 4-nitrophenyl groups, providing insights into intramolecular charge transfer interactions (Kumari et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(3-nitrophenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-9(2,11)7-4-3-5-8(6-7)10(12)13/h3-6,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTBHXLXUYXNKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenyl)propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2810834.png)

![1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2810837.png)

![3-[4-[(2-Chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(4-methylcyclohexyl)propanamide](/img/structure/B2810843.png)

![Ethyl 5-(cyclopropanecarboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2810844.png)

![N-ethyl-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2810846.png)

![N-[2-(Cyanomethylamino)-2-oxoethyl]-N'-[4-(4-fluorophenyl)sulfonylphenyl]oxamide](/img/structure/B2810850.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-fluoroquinazoline](/img/structure/B2810852.png)

![3-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2810854.png)

![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2810855.png)